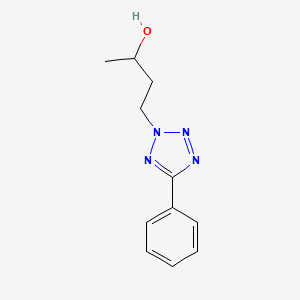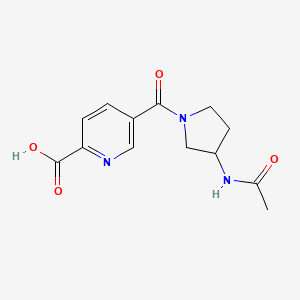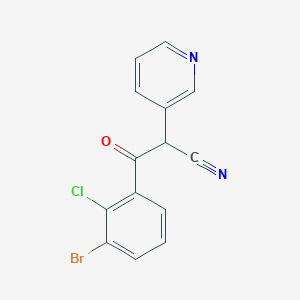![molecular formula C15H20N4O B6631200 N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, commonly known as MMPI, is a novel compound that has gained considerable attention in the field of medicinal chemistry. MMPI is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Wirkmechanismus
MMPI acts by inhibiting the activity of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, a nuclear enzyme that is involved in DNA repair and cell survival. This compound plays a critical role in the repair of single-strand DNA breaks, which occur frequently in cells due to endogenous and exogenous factors. Inhibition of this compound results in the accumulation of DNA damage, which leads to cell death by apoptosis or necrosis. MMPI has been shown to be a potent and selective inhibitor of this compound, with a higher affinity for this compound-1 than this compound-2.
Biochemical and Physiological Effects
MMPI has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage, inhibition of DNA repair, and modulation of cellular signaling pathways. MMPI has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. In addition, MMPI has been shown to prevent oxidative stress and neuronal damage, which are associated with neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMPI is its high potency and selectivity for N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibition. This makes it an attractive tool for studying the role of this compound in various cellular processes and diseases. MMPI has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment, making it a potential therapeutic agent. However, one of the limitations of MMPI is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of MMPI, including the development of more potent and selective N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibitors, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action in cellular processes. MMPI has also been found to have synergistic effects with other anticancer agents, which could be explored further in combination therapy. In addition, the use of MMPI as a tool for studying DNA repair mechanisms and cellular signaling pathways could provide valuable insights into the pathogenesis of various diseases.
Synthesemethoden
The synthesis of MMPI involves the reaction of 1H-indazole-3-carboxylic acid with 4-methylpiperidine and formaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain MMPI in high purity.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by inhibiting DNA repair mechanisms and inducing cell death. MMPI has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, MMPI has shown neuroprotective effects by preventing oxidative stress and neuronal damage.
Eigenschaften
IUPAC Name |
N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(6-8-16-9-7-15)10-17-14(20)13-11-4-2-3-5-12(11)18-19-13/h2-5,16H,6-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPRSUZJLWWPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)

![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)

![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
